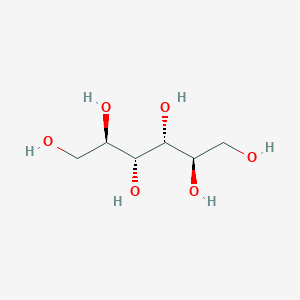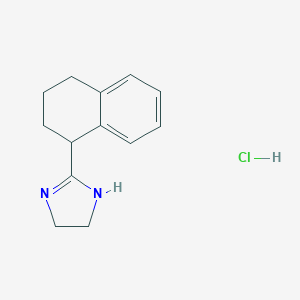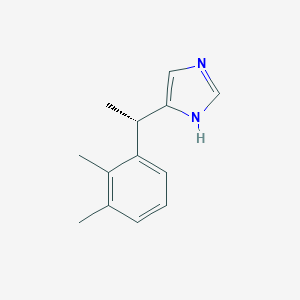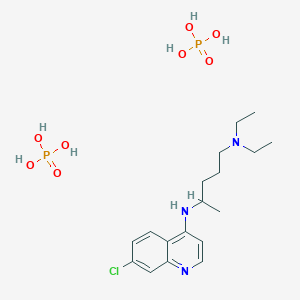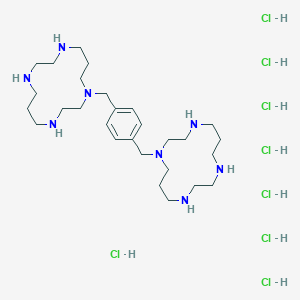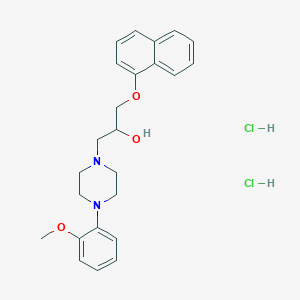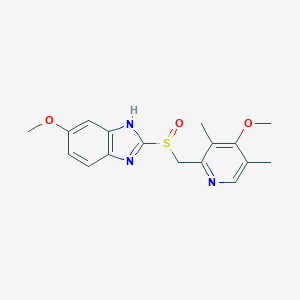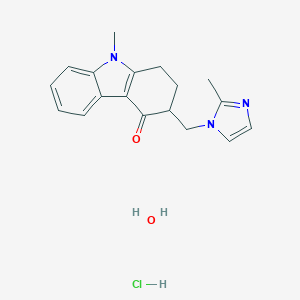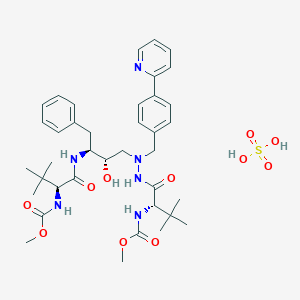
马来酸匹索替芬
描述
Pizotifen malate is a synthetic drug derived from the chemical pizotyline. It is a member of the benzocycloheptene class of drugs and is used to treat a variety of medical conditions, including migraine headaches and other types of headaches, anxiety, and other neurological disorders. Pizotifen malate has been studied extensively in both in vivo and in vitro studies, and has been found to possess a wide range of biological activities.
科学研究应用
食管鳞状细胞癌的抗肿瘤活性
马来酸匹索替芬已被确定为一种潜在的抗肿瘤药物,它通过诱导食管鳞状细胞癌 (ESCC) 中的铁死亡而发挥作用。它靶向核因子红系 2 相关因子 2 (NRF2),这是一个高置信度的癌症驱动基因。NRF2 控制着癌细胞中的抗氧化反应、代谢平衡和氧化还原稳态。马来酸匹索替芬与 NRF2 的 Neh1 结构域结合,阻止其与靶基因的 ARE 基序结合,从而抑制 NRF2 的转录活性。 这种作用通过下调参与细胞对氧化应激反应的基因的转录来抑制 ESCC 中的肿瘤发展 .
偏头痛预防
匹索替芬是一种公认的偏头痛预防药物。它已被使用多年,并且已显示出减少偏头痛发作频率和严重程度的功效。一项系统评价和荟萃分析表明,匹索替芬在改善临床症状方面优于安慰剂,并且不劣于萘普生、氟桂利嗪、丙戊酸或可乐定等其他药物。 然而,需要注意的是,关于匹索替芬的试验已有数十年的历史,需要进行现代临床试验以重新确认其有效性和安全性 .
抗抑郁作用
研究表明,匹索替芬可能具有潜在的抗抑郁作用,这与其抗偏头痛作用无关。 这表明匹索替芬可以被重新用于治疗抑郁症,为抑郁症患者提供一种替代治疗选择 .
作用机制
Target of Action
Pizotifen malate primarily targets the serotonin and tryptamine receptors , acting as an antagonist . It also targets the Nuclear factor erythroid 2-related factor 2 (NRF2) , a high-confidence cancer driver gene that controls the antioxidant response, metabolic balance, and redox homeostasis in cancer .
Mode of Action
Pizotifen malate binds to the Neh1 domain of NRF2 and prevents NRF2 protein binding to the Antioxidant Response Element (ARE) motif of target genes, thereby suppressing the transcription activity of NRF2 . This interaction inhibits the peripheral actions of serotonin and histamine in increasing the membrane permeability of cranial vessels and transudation of plasmakinin, while altering pain thresholds in migraines .
Biochemical Pathways
The action of Pizotifen malate affects the NRF2 pathway . By binding to NRF2, it suppresses the transcription of genes involved in the antioxidant response, metabolic balance, and redox homeostasis . This leads to the induction of ferroptosis , a form of regulated cell death, via down-regulating the transcription of GPX4, GCLC, ME1, and G6PD .
Pharmacokinetics
Pizotifen malate has a bioavailability of 78% and is 91% protein-bound . Its metabolism mainly involves glucuronidation, with N-glucuronide accounting for more than 50% of plasma and 60-70% of urinary excreted drug . The elimination half-life of Pizotifen malate is approximately 23 hours, and it is excreted as metabolites, with 18% in feces and 55% in urine .
Result of Action
The molecular effect of Pizotifen malate’s action is the suppression of NRF2 transcriptional activity . On a cellular level, it induces ferroptosis, leading to cell death . This action has been shown to suppress tumor development in esophageal squamous cell carcinoma (ESCC) patient-derived xenograft (PDX) models .
安全和危害
生化分析
Biochemical Properties
Pizotifen malate acts as a selective serotonin receptor antagonist with high affinity for serotonin (5-HT) and dopamine receptors. Specifically, it targets 5-HT1, 5-HT2A, and 5-HT2C receptors, which exhibit certain antihistamine activity . Notably, Pizotifen malate binds to the Neh1 domain of Nuclear factor erythroid 2-related factor 2 (NRF2) , a high-confidence cancer driver gene. By preventing NRF2 protein binding to the antioxidant response element (ARE) motif of target genes, it suppresses NRF2 transcriptional activity . This inhibition contributes to its potential as a therapeutic strategy for patients with esophageal squamous cell carcinoma (ESCC).
Cellular Effects
Pizotifen malate influences cell function by modulating various cellular processes. Although it does not relieve ongoing migraine attacks, it has been reported as highly effective in treating severe cases of erythromelalgia, a rare neurovascular disease . Evidence of efficacy in children remains limited. Its side effects include sedation, dry mouth, drowsiness, increased appetite, and weight gain.
Molecular Mechanism
At the molecular level, Pizotifen malate inhibits tumor growth by inducing ferroptosis in ESCC. It down-regulates the transcription of key genes involved in ferroptosis, such as GPX4, GCLC, ME1, and G6PD. By binding to NRF2, it disrupts the antioxidant response and metabolic balance, providing a potential NRF2-based therapy strategy .
属性
IUPAC Name |
2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWCPZVTXCFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966214 | |
| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5189-11-7 | |
| Record name | Pizotifen malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pizotyline malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pizotyline malate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIZOTYLINE MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O99YVR4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Pizotifen Malate in treating migraines?
A: While the exact mechanism is not fully elucidated in the provided research, [] Pizotifen Malate is known to act as both an antihistamine and a serotonin antagonist. [, ] This suggests that its antimigraine effects may be related to modulating the activity of these neurotransmitters, which are implicated in migraine pathogenesis. Further research is needed to fully understand its specific interactions within migraine pathways.
Q2: What analytical methods are commonly used to quantify Pizotifen Malate in pharmaceutical formulations?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely employed technique for quantifying Pizotifen Malate. [, ] This method offers high sensitivity and selectivity for analyzing the drug in complex matrices like pharmaceutical formulations. Researchers have successfully developed and validated RP-HPLC methods to determine Pizotifen Malate content, ensuring accurate dosage and quality control in pharmaceutical production.
Q3: How does the solubility of Pizotifen Malate affect its formulation and potential for transdermal delivery?
A: Pizotifen Malate's solubility can be a limiting factor in its formulation and delivery. Research indicates that forming solid dispersions with polymers like Povidone (Kollidon 12) can enhance its solubility. [] Increased solubility is crucial for transdermal delivery, as it allows the drug to effectively partition into the skin and achieve therapeutic concentrations. []
Q4: Beyond its traditional use as a migraine prophylactic, are there any emerging research areas for Pizotifen Malate?
A: Recent research has explored the potential of Pizotifen Malate as an anti-tumor agent. [] This repurposing focuses on its ability to target the NRF2 pathway and induce ferroptosis, a form of regulated cell death, in esophageal squamous cell carcinoma. While promising, this research is in its early stages, and further investigation is needed to determine its clinical applicability.
Q5: Have any studies investigated the stability of Pizotifen Malate under various storage conditions?
A: While the provided abstracts don't directly address stability under various storage conditions, one study mentions assessing drug stability "in solution under different conditions." [] Understanding the drug's stability profile is crucial for developing stable formulations and determining appropriate storage conditions to maintain its quality and efficacy over time.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



